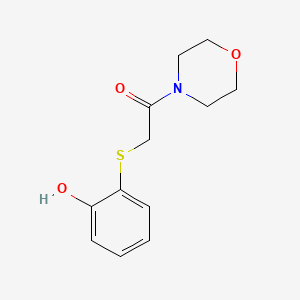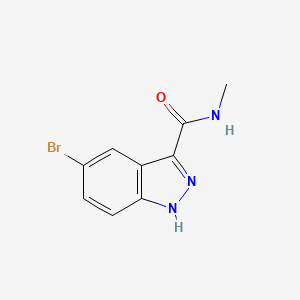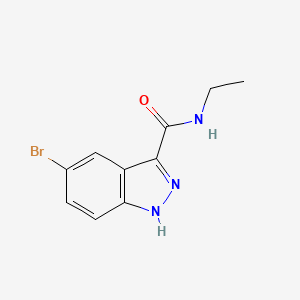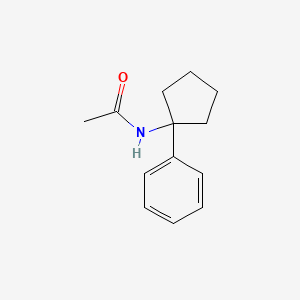
5-(3,4-Dimethoxyphenyl)-2-methyltetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dimethoxyphenyl)-2-methyltetrazole, also known as DMTZ, is a tetrazole derivative that has gained significant attention in scientific research due to its potential biological and pharmacological properties. DMTZ is a heterocyclic compound that contains a tetrazole ring, which is a five-membered ring that contains four nitrogen atoms. The compound has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-methyltetrazole is not fully understood. However, it has been suggested that the compound may exert its biological effects by modulating various signaling pathways in the body. For example, this compound has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. For example, the compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-(3,4-Dimethoxyphenyl)-2-methyltetrazole is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, the compound has been found to possess a range of biological activities, which makes it a useful tool for studying various disease processes.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, the compound has been found to be relatively unstable in solution, which can make it difficult to study its biological effects. Additionally, the compound has been found to be relatively insoluble in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-(3,4-Dimethoxyphenyl)-2-methyltetrazole. One area of interest is the development of new drugs based on the compound's structure and biological activities. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more studies are needed to investigate the safety and toxicity of the compound, particularly in animal models.
Métodos De Síntesis
The synthesis of 5-(3,4-Dimethoxyphenyl)-2-methyltetrazole can be achieved using a variety of methods. One of the most common methods involves the reaction of 3,4-dimethoxyphenylhydrazine with methyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then treated with sodium azide to form the tetrazole ring.
Aplicaciones Científicas De Investigación
5-(3,4-Dimethoxyphenyl)-2-methyltetrazole has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. These properties make this compound a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-14-12-10(11-13-14)7-4-5-8(15-2)9(6-7)16-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKBSXYFEIAAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595926.png)
![3-Cyano-N-[3-(1H-tetrazol-5-yl)-phenyl]-benzamide](/img/structure/B7595927.png)





![1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone](/img/structure/B7595968.png)


![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B7595988.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-methoxy-phenyl)-acetamide](/img/structure/B7596006.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7596013.png)